![molecular formula C9H5NO2 B13800948 Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
Furo[2,3-g]-1,2-benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-g]-1,2-benzisoxazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-g]-1,2-benzisoxazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of aromatic Claisen rearrangement followed by subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of green chemistry and efficient catalytic systems are often employed to optimize yield and reduce environmental impact. Multicomponent reactions (MCRs) and the use of tetronic acid as a versatile synthon are examples of approaches that could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-g]-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the furan or isoxazole rings .
Aplicaciones Científicas De Investigación
Furo[2,3-g]-1,2-benzisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism by which Furo[2,3-g]-1,2-benzisoxazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Furo[2,3-g]-1,2-benzisoxazole include:
- Furo[2,3-b]imidazo[4,5-f]quinolines
- Furo[2,3-b]pyrazolo[4,3-f]quinolines
- Furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione .
Uniqueness
This compound is unique due to its specific ring fusion and the electronic properties conferred by the furan and isoxazole rings. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability profiles .
Propiedades
Fórmula molecular |
C9H5NO2 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
furo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H |
Clave InChI |
AQZWXSMYCPLRDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CO2)C3=C1C=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
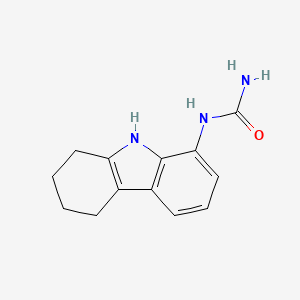
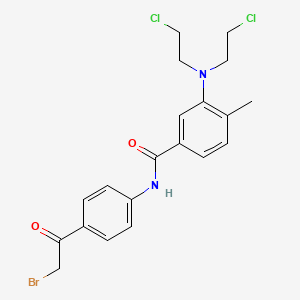
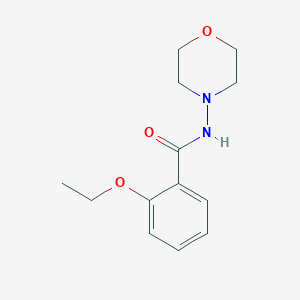
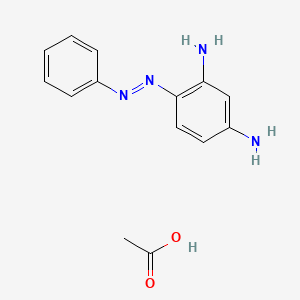
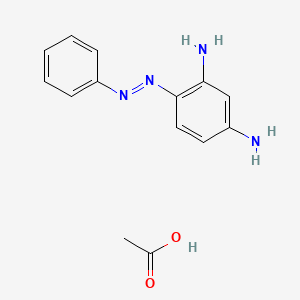
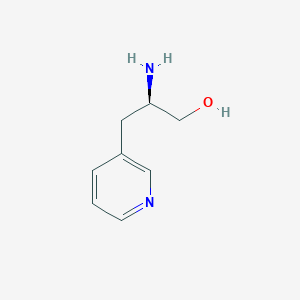

![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)

